molecular formula C16H22F3N5 B14927879 N-butyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

N-butyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14927879
M. Wt: 341.37 g/mol
InChI Key: OXAYVUPRSKZANP-UHFFFAOYSA-N
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Description

N-butyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting with the appropriate hydrazine and β-keto ester to form the pyrazole ring.

    Pyrimidine Ring Construction: Using a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Substitution Reactions: Introducing the butyl, ethyl, and trifluoromethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxides or hydroxyl derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, pyrimidine derivatives are often explored for their potential as therapeutic agents. They can act as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Industry

In the industrial sector, such compounds might be used in the development of agrochemicals, dyes, and advanced materials due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N-butyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine: can be compared with other pyrimidine derivatives like:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability.

Properties

Molecular Formula

C16H22F3N5

Molecular Weight

341.37 g/mol

IUPAC Name

N-butyl-4-(1-ethyl-3-methylpyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H22F3N5/c1-5-7-8-23(4)15-20-13(9-14(21-15)16(17,18)19)12-10-24(6-2)22-11(12)3/h9-10H,5-8H2,1-4H3

InChI Key

OXAYVUPRSKZANP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2C)CC

Origin of Product

United States

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